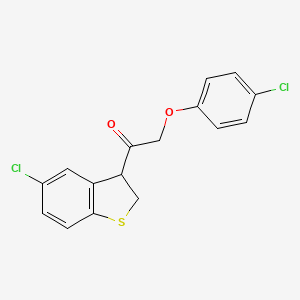
1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic precursor.
Ether Formation: The phenoxy group can be introduced through an etherification reaction using 4-chlorophenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where benzothiophenes have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-methylphenoxy)ethanone
- 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-fluorophenoxy)ethanone
Uniqueness
1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone is unique due to the specific positioning of chlorine atoms and the combination of benzothiophene and phenoxy groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
35887-55-9 |
|---|---|
Fórmula molecular |
C16H12Cl2O2S |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
1-(5-chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C16H12Cl2O2S/c17-10-1-4-12(5-2-10)20-8-15(19)14-9-21-16-6-3-11(18)7-13(14)16/h1-7,14H,8-9H2 |
Clave InChI |
MGNUXJOBUOCQBL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(S1)C=CC(=C2)Cl)C(=O)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
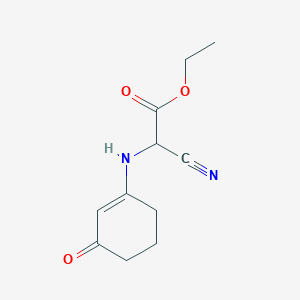
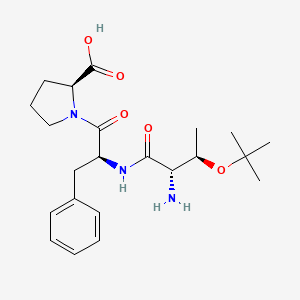
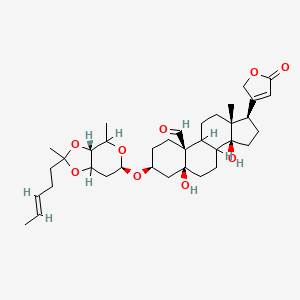
![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
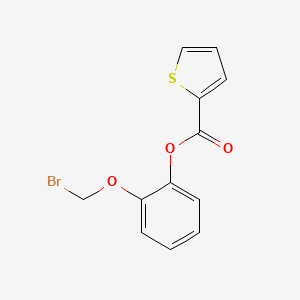

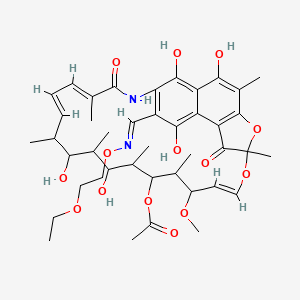

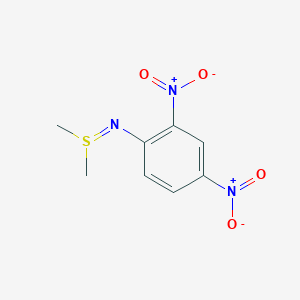
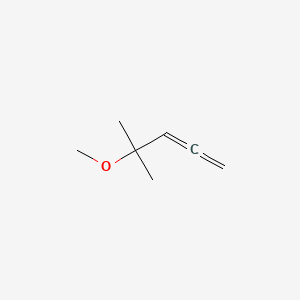
![1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene](/img/structure/B14664573.png)

